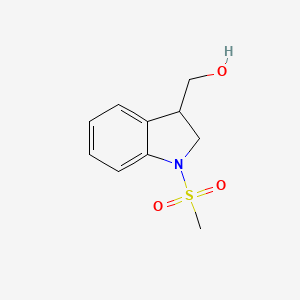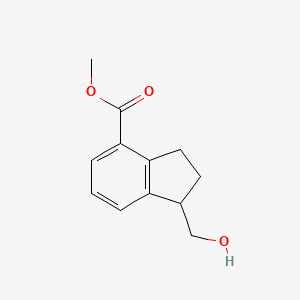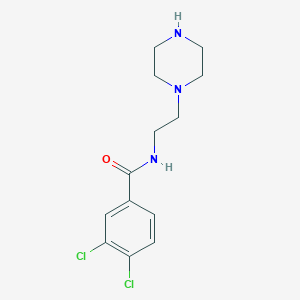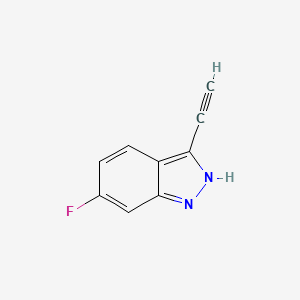
3-ethynyl-6-fluoro-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-6-fluoro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of both ethynyl and fluoro groups in this compound makes it particularly interesting for research and development in pharmaceuticals and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-6-fluoro-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate the cyclization and formation of the indazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-6-fluoro-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The ethynyl and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as hydrazine, and various catalysts like Cu(OAc)2 and AgNO3 . The reactions are typically carried out under controlled temperatures and atmospheres to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluoro-substituted indazole derivatives, while reduction reactions can produce ethynyl-substituted indazole derivatives .
Applications De Recherche Scientifique
3-Ethynyl-6-fluoro-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-ethynyl-6-fluoro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Another member of the indazole family with similar biological activities.
2H-Indazole: Shares structural similarities but differs in the position of the nitrogen atoms in the ring.
Fluoro-substituted Indazoles: Compounds with similar fluoro groups attached to the indazole ring.
Uniqueness
3-Ethynyl-6-fluoro-2H-indazole is unique due to the presence of both ethynyl and fluoro groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific applications .
Propriétés
Formule moléculaire |
C9H5FN2 |
|---|---|
Poids moléculaire |
160.15 g/mol |
Nom IUPAC |
3-ethynyl-6-fluoro-2H-indazole |
InChI |
InChI=1S/C9H5FN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h1,3-5H,(H,11,12) |
Clé InChI |
KULUOPHHVAIGQQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C2C=CC(=CC2=NN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



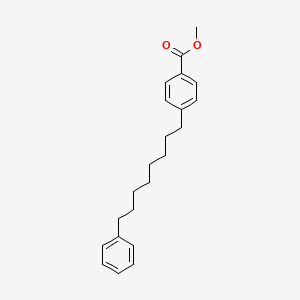
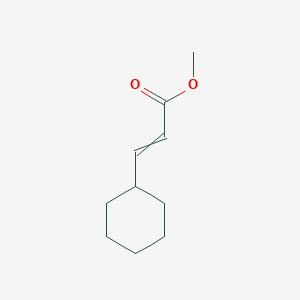
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
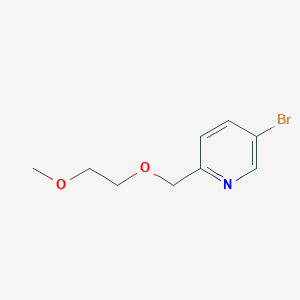
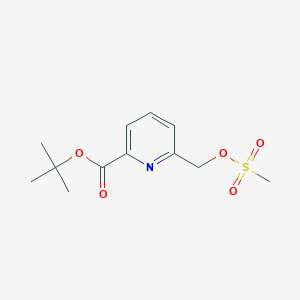
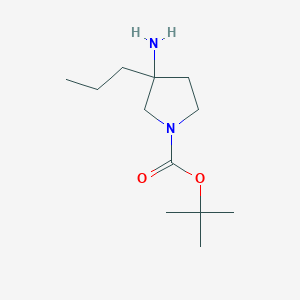
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
